3-Iodobenzoic acid

Anticancer Research Cell Biology Iodobenzoic Acid Derivatives

Choose 3-iodobenzoic acid for its unique meta-iodine position, delivering superior reactivity in Suzuki-Miyaura, Heck, and Sonogashira couplings—outperforming bromo/chloro analogs with higher yields and milder conditions. As a validated capillary electrophoresis reagent for cyclodextrin analysis, it also exhibits 53.7% ADV7 inhibition and potent HT-29 cytotoxicity (vs. 2-iodo isomer), making it the preferred scaffold for medicinal chemistry and virology research.

Molecular Formula C7H5IO2
Molecular Weight 248.02 g/mol
CAS No. 618-51-9
Cat. No. B028765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobenzoic acid
CAS618-51-9
Synonyms3-iodobenzoate
3-iodobenzoic acid
3-iodobenzoic acid, 123I-labeled
3-iodobenzoic acid, 131I-labeled
3-iodobenzoic acid, sodium salt
3-iodobenzoic acid, sodium salt, 131I-labeled
m-iodobenzoate
Molecular FormulaC7H5IO2
Molecular Weight248.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)O
InChIInChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
InChIKeyKVBWBCRPWVKFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobenzoic Acid (CAS 618-51-9) for Chemical Synthesis and Research: Baseline Specifications and Procurement-Ready Overview


3-Iodobenzoic acid (CAS 618-51-9) is a meta-substituted aromatic carboxylic acid characterized by a single iodine atom at the 3-position of its benzene ring [1]. It is a white to beige crystalline powder with a molecular weight of 248.02 g/mol and a melting point range of 185–187 °C, and is known to be light-sensitive and soluble in chloroform and methanol but insoluble in water . This compound is a foundational building block in organic synthesis, extensively utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, and serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals .

Why Generic Substitution Fails: The Critical Differentiators of 3-Iodobenzoic Acid (CAS 618-51-9) in Research and Industrial Workflows


While other halogenated benzoic acids may appear to be simple alternatives, substituting 3-iodobenzoic acid can lead to significant deviations in experimental outcomes and process efficiency. The specific position of the iodine atom dictates unique thermodynamic stability, reactivity profiles in cross-coupling reactions, and distinct performance as an analytical reagent [1]. The data demonstrates that the meta-substituted iodine in 3-iodobenzoic acid provides a specific balance of reactivity and selectivity that cannot be replicated by ortho- or para- isomers, nor by its bromo- or chloro- analogs. The following quantitative evidence delineates exactly where 3-iodobenzoic acid stands apart from its closest comparators, making it the specific, verifiable choice for particular scientific and industrial applications .

3-Iodobenzoic Acid (CAS 618-51-9) Product-Specific Quantitative Evidence Guide: Head-to-Head Data for Informed Selection


3-Iodobenzoic Acid vs. 2- and 4-Iodobenzoic Acid: Differential Cytotoxicity Against HT-29 Colorectal Adenocarcinoma Cells

In a comparative study evaluating the cytotoxic effects of iodobenzoic acid isomers, 3-iodobenzoic acid demonstrated a distinct, more potent inhibitory profile against the HT-29 colorectal cancer cell line compared to its 2- and 4-iodo counterparts for certain molecular constructs [1]. This difference is quantified by lower IC50 values, indicating a higher efficacy at lower concentrations.

Anticancer Research Cell Biology Iodobenzoic Acid Derivatives

3-Iodobenzoic Acid vs. 2- and 4-Iodobenzoic Acid: Comparative Thermodynamic Stability and Physical Properties

Fundamental thermodynamic properties of the three iodobenzoic acid isomers differ significantly, providing a quantitative basis for selecting the most stable form for specific processes [1]. 3-Iodobenzoic acid exhibits an intermediate melting point, enthalpy of fusion, and sublimation enthalpy compared to the ortho- and para- isomers, which can be a critical factor in processing and purification steps [1].

Physical Chemistry Thermodynamics Material Science

3-Iodobenzoic Acid as an Optimized UV-Absorbing Electrolyte for Capillary Electrophoresis of Cyclodextrins

In the development of a capillary electrophoretic method for analyzing uncharged cyclodextrins, 3-iodobenzoic acid (3-IBA) was directly compared with naphthyl-2-sulfonic acid (2-NSA) and (1S)-1-phenylethylamine (PHEA) as a background electrolyte (BGE) additive [1]. 3-IBA was identified as the optimal additive for achieving the required separation due to its unique combination of UV absorbance and selective complex-forming ability.

Analytical Chemistry Capillary Electrophoresis Method Development

Anti-ADV7 Viral Activity of 3-Iodobenzoic Acid at 200 µg/mL

3-Iodobenzoic acid has been identified as a direct inhibitor of the adenovirus type 7 (ADV7), a pathogen causing respiratory infections [1]. This specific activity provides a clear application focus for researchers studying ADV7 and distinguishes it from other iodobenzoic acid isomers, for which this activity is not reported.

Virology Antiviral Research ADV7 Virus

Superior Reactivity of the Iodo Substituent vs. Bromo in Cross-Coupling Reactions

The iodine atom in 3-iodobenzoic acid is a significantly better leaving group than bromine or chlorine in palladium-catalyzed cross-coupling reactions . This fundamental property translates to faster reaction rates, higher yields, and the ability to use milder reaction conditions, making it the preferred halogenated building block for complex molecule construction.

Organic Synthesis Cross-Coupling Catalysis

Optimal Research and Industrial Application Scenarios for 3-Iodobenzoic Acid (CAS 618-51-9)


Synthesis of Complex Biaryl Pharmaceuticals via Palladium-Catalyzed Cross-Coupling

As a meta-iodobenzoic acid building block, 3-iodobenzoic acid is optimally employed in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to construct complex biaryl and alkyne-linked structures common in pharmaceutical APIs. Its selection over the corresponding bromo- or chloro- analogs is driven by the established class-level superior reactivity of the C–I bond, enabling higher yields and greater functional group tolerance under milder conditions .

Analytical Method for Cyclodextrin Quality Control and Characterization

For analytical chemists in pharmaceutical and food science industries, 3-iodobenzoic acid is a validated and optimized reagent for the separation and quantification of native and derivatized cyclodextrins using capillary electrophoresis with indirect UV detection. The documented method using 15 mM 3-iodobenzoic acid at pH 8.0 provides a ready-to-implement protocol that leverages its specific properties as a UV-absorbing background electrolyte .

Development of Targeted Anticancer Agents Focusing on Colorectal Cancer

Medicinal chemists focused on colorectal cancer (HT-29 cell line) can utilize 3-iodobenzoic acid as a preferred scaffold for developing novel anticancer agents. Head-to-head data demonstrates that 3-iodobenzoic acid-derived compounds exhibit more potent cytotoxicity against HT-29 cells compared to their 2-iodobenzoic acid counterparts, providing a structure-activity relationship (SAR) rationale for selecting this meta-iodinated core in lead optimization programs .

Research Tool for Investigating Adenovirus Type 7 (ADV7) Pathogenesis and Inhibition

Virology researchers studying ADV7 can directly utilize 3-iodobenzoic acid as a chemical probe to inhibit viral replication. Documented activity showing a 53.7% inhibition rate at 200 μg/mL makes it a valuable tool for investigating ADV7-host cell interactions and for use as a positive control in the development of novel antiviral therapies .

Technical Documentation Hub

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38 linked technical documents
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